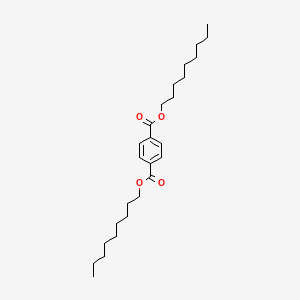
Dinonyl benzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dinonyl terephthalate is an organic compound belonging to the family of phthalates. It is an ester derived from terephthalic acid and nonyl alcohol. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. Dinonyl terephthalate is known for its excellent performance in various industrial applications due to its chemical stability and low volatility.
準備方法
Synthetic Routes and Reaction Conditions: Dinonyl terephthalate is synthesized through the esterification reaction between terephthalic acid and nonyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of dinonyl terephthalate involves large-scale esterification reactors. The process is optimized to ensure high yield and purity of the product. The reaction mixture is continuously stirred and heated, and the water by-product is removed using a distillation column. After the reaction is complete, the product is purified through distillation or crystallization to obtain dinonyl terephthalate with the desired specifications.
化学反応の分析
Types of Reactions: Dinonyl terephthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, dinonyl terephthalate can be hydrolyzed back to terephthalic acid and nonyl alcohol.
Oxidation: Under oxidative conditions, the nonyl groups can be oxidized to form carboxylic acids.
Substitution: The ester groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Terephthalic acid and nonyl alcohol.
Oxidation: Carboxylic acids derived from the oxidation of nonyl groups.
Substitution: Ester derivatives with different substituents replacing the nonyl groups.
科学的研究の応用
Dinonyl terephthalate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and stability of pharmaceutical formulations.
Industry: Widely used in the manufacturing of consumer goods such as building materials, automobile parts, vinyl upholstery, wire, cables, clothing, footwear, and children’s toys.
作用機序
The mechanism of action of dinonyl terephthalate primarily involves its role as a plasticizer. By incorporating into the polymer matrix, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced mechanical properties such as flexibility, durability, and resistance to cracking. Additionally, dinonyl terephthalate’s chemical stability and low volatility contribute to its effectiveness as a plasticizer in various applications.
類似化合物との比較
Dinonyl terephthalate can be compared with other similar phthalate plasticizers, such as:
Diisononyl phthalate (DINP): Similar in structure and function, but with different alkyl chain lengths and branching.
Diisodecyl phthalate (DIDP): Another phthalate plasticizer with longer alkyl chains, providing different mechanical properties.
Diundecyl phthalate (DUP): Similar to DIDP but with even longer alkyl chains, offering unique flexibility and stability characteristics.
Uniqueness: Dinonyl terephthalate is unique due to its specific combination of terephthalic acid and nonyl alcohol, which imparts distinct properties such as optimal flexibility, low volatility, and chemical stability. These characteristics make it a preferred choice for various industrial applications where high-performance plasticizers are required.
特性
CAS番号 |
4654-27-7 |
|---|---|
分子式 |
C26H42O4 |
分子量 |
418.6 g/mol |
IUPAC名 |
dinonyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-3-5-7-9-11-13-15-21-29-25(27)23-17-19-24(20-18-23)26(28)30-22-16-14-12-10-8-6-4-2/h17-20H,3-16,21-22H2,1-2H3 |
InChIキー |
UBXIPPSTBVKKIK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


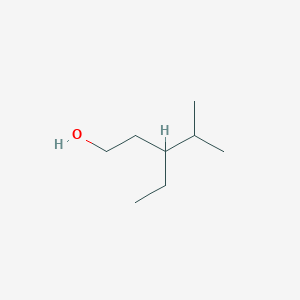
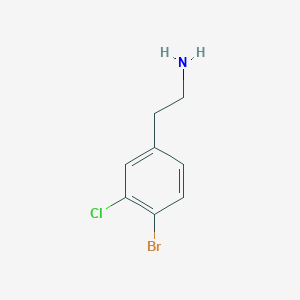
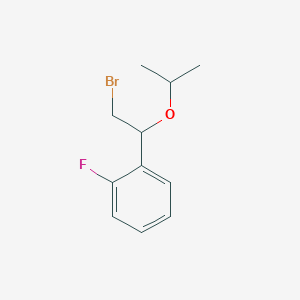
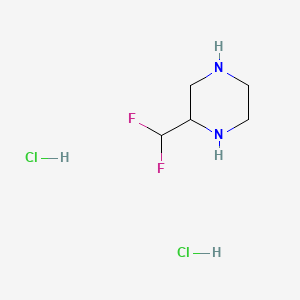
![N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide](/img/structure/B15328563.png)
![1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylicacid](/img/structure/B15328564.png)
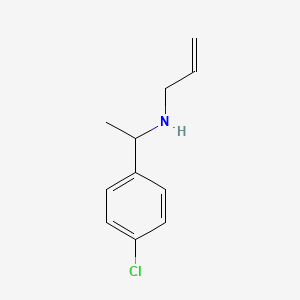

![[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B15328584.png)

![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B15328593.png)
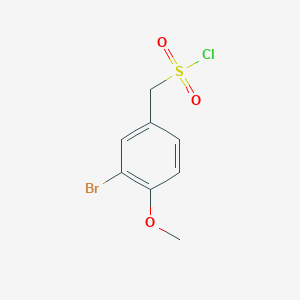
![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
![5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B15328612.png)
